
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol: is an organic compound that features a thiophene ring substituted with a difluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene with difluoromethylating agents under controlled conditions. For instance, the reaction of thiophene with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding thiophene derivative.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed:
Oxidation: 2,2-Difluoro-2-(thiophen-2-yl)ethanone.
Reduction: Thiophene-2-ethyl alcohol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and as a precursor for the synthesis of fluorinated compounds .
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: Its unique structure can be exploited to design drugs with improved pharmacokinetic properties .
Industry: In the materials science industry, this compound can be used in the development of advanced materials, including polymers and electronic devices .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
2-Thiopheneethanol: Similar structure but lacks the difluoromethyl group.
2,2,2-Trifluoro-1-(thiophen-2-yl)ethanone: Contains a trifluoromethyl group instead of a difluoromethyl group.
Thiophene-2-ethylamine: Contains an amine group instead of a hydroxyl group
Uniqueness: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol (CAS: 1443500-45-5) is an organic compound featuring a difluorinated ethyl alcohol moiety attached to a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
The molecular formula of this compound is C6H4F2OS, with a molecular weight of 178.16 g/mol. The presence of fluorine atoms and the thiophene ring contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit microsomal prostaglandin E synthase 1 (mPGES-1), which plays a crucial role in prostaglandin E2 (PGE2) biosynthesis.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism involves interference with protein synthesis and cell wall integrity .
Pharmacological Effects
The pharmacological effects of this compound include:
Anti-inflammatory Properties
The inhibition of mPGES-1 leads to decreased levels of PGE2, a pro-inflammatory mediator. This suggests potential applications in treating inflammatory conditions.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria. For example, it shows effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis .
Case Studies
- Inhibition Studies : A study evaluated the effect of various concentrations of this compound on bacterial growth. The results indicated that at concentrations ranging from 15.625 to 62.5 μM, the compound effectively inhibited bacterial growth in vitro, demonstrating its potential as an antimicrobial agent .
Bacterial Strain | MIC (μM) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.625 – 62.5 | Bactericidal |
Enterococcus faecalis | 62.5 – 125 | Bacteriostatic |
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) has revealed that modifications to the thiophene ring and fluorine substituents can significantly enhance or diminish biological activity. Compounds with optimal fluorination patterns exhibited improved enzyme inhibition and antimicrobial properties .
Properties
Molecular Formula |
C6H6F2OS |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2,2-difluoro-2-thiophen-2-ylethanol |
InChI |
InChI=1S/C6H6F2OS/c7-6(8,4-9)5-2-1-3-10-5/h1-3,9H,4H2 |
InChI Key |
NDEUTRRJQQIIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.